2-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]hydrazinecarbothioamide
Overview
Description
The compound “2-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]hydrazinecarbothioamide” is a pyrimidine Schiff base ligand . Pyrimidine-based compounds are of wide interest due to their applications in various areas such as pharmaceutical, agrochemical, and phytosanitary industries . They are known to be vital constituents of nucleic acids and are employed as synthetic precursors of bioactive molecules .
Synthesis Analysis
The pyrimidinyl Schiff base was synthesized from 2-amino-4,6-dimethylpyrimidine dissolved in ethanol . This method has been previously reported in the literature for the synthesis of a closely related compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by analytical measurements, spectral (IR, UV-vis, 1 H and 13 C-NMR and MS), and magnetometry . The elemental analyses, UV-vis spectra, and room temperature magnetic moment data provide evidence of six coordinated octahedral geometry for the complexes .Chemical Reactions Analysis
The compound has been used to synthesize heteroleptic divalent metal complexes . These complexes were synthesized from the pyrimidine Schiff base ligand, 2,2’-bipyridine, and metal (II) acetate salts .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 123.1558 . The compound’s low molar conductivity values in dimethylsulphoxide suggested that they were non-ionic in nature .Scientific Research Applications
Biochemical and Molecular Insights
Research on related hydrazine compounds, such as 1,2-dimethylhydrazine (DMH), offers insights into the biochemical and molecular mechanisms of colon carcinogenesis in animal models. DMH, a strong DNA alkylating agent, undergoes metabolic reactions to produce carcinogenic effects in the colon by alkylating DNA and initiating carcinogenesis. This understanding aids in evaluating the impact of hydrazine compounds on DNA integrity and carcinogenic processes (Venkatachalam et al., 2020).
Potential Therapeutic Applications
Hydrazine derivatives have demonstrated a range of potential therapeutic applications:
Antitubercular Activity
Some hydrazinecarboxamide derivatives exhibit significant antitubercular activity, suggesting a basis for designing new leads for anti-TB compounds (Asif, 2014).
Cancer Research
Temozolomide, a compound within the same class, shows antitumor activity, underlining the potential for hydrazine derivatives in cancer therapy. Its ability to cross the blood-brain barrier and its application in pediatric brain tumors highlight the versatility of such compounds in medical research (Barone et al., 2006).
Antineoplastic Actions
Hydrazines and hydrazine-containing natural products exhibit antineoplastic actions, which have been explored for cancer chemotherapeutic activity, indicating the broad spectrum of hydrazine derivatives in potential cancer treatments (Tóth, 1996).
Mechanism of Action
The compounds displayed moderate to good antimicrobial and antifungal activities against various organisms . They also exhibited good antioxidant potentials with ferrous ion chelation and 1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assays . Molecular docking studies showed a good interaction with drug targets used .
Properties
IUPAC Name |
[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N7S/c1-4-3-5(2)12-8(11-4)13-6(9)14-15-7(10)16/h3H,1-2H3,(H3,10,15,16)(H3,9,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEZCWVUSHVXOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NNC(=S)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NNC(=S)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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